molecular formula C10H17N3S2 B11464874 ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate

ethyl [(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamodithioate

Cat. No.: B11464874
M. Wt: 243.4 g/mol
InChI Key: HVEXUNWEDCAEGY-UHFFFAOYSA-N
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Description

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcarbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a pyrazole ring substituted with methyl groups and a carbothioamide group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcarbothioamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Methyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Carbothioamide Group: The final step involves the reaction of the methylated pyrazole with ethyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the carbothioamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcarbothioamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting inflammation and cancer.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its bioactive properties.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcarbothioamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
  • N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcarbothioamide is unique due to the presence of the ethylsulfanyl and carbothioamide groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17N3S2

Molecular Weight

243.4 g/mol

IUPAC Name

ethyl N-[(1,3,5-trimethylpyrazol-4-yl)methyl]carbamodithioate

InChI

InChI=1S/C10H17N3S2/c1-5-15-10(14)11-6-9-7(2)12-13(4)8(9)3/h5-6H2,1-4H3,(H,11,14)

InChI Key

HVEXUNWEDCAEGY-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NCC1=C(N(N=C1C)C)C

Origin of Product

United States

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